

Application Notes: Ethyl Green Staining Protocol for Paraffin-Embedded Tissues

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Compound of Interest

Compound Name: Ethyl green

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Introduction

Ethyl Green is a cationic triarylmethane dye utilized as a selective nuclear stain in histology.^[1] Its mechanism of action involves an electrostatic interaction between the positively charged dye molecules and the negatively charged phosphate backbone of DNA, resulting in a distinct green to bluish-green staining of chromatin.^{[1][2]} This specificity makes it an excellent counterstain in various histological and immunohistochemical procedures, providing clear differentiation of nuclear morphology against other cellular components. **Ethyl Green** is closely related to **Methyl Green** and the two are often used interchangeably.^{[3][4]} This protocol provides a detailed method for the application of **Ethyl Green** as a nuclear counterstain in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Principle of the Method

The staining protocol begins with the deparaffinization and rehydration of the tissue sections to allow the aqueous **Ethyl Green** solution to penetrate the tissue. The positively charged **Ethyl Green** cations then bind to the negatively charged phosphate groups of the DNA in the cell nucleus. A subsequent brief differentiation in ethanol helps to remove excess, unbound stain, enhancing the contrast between the nuclei and the cytoplasm. The final steps involve dehydration and clearing of the tissue, followed by mounting with a resinous medium for microscopic examination.

Quantitative Data Summary

Parameter	Value/Range	Notes
Ethyl Green Solution		
Ethyl Green Powder	0.5 g	Ensure it is free from crystal violet contamination.
0.1M Sodium Acetate Buffer	100 ml	
Sodium Acetate Buffer (0.1M)		
Sodium Acetate, trihydrate	1.36 g	
Distilled Water	100 ml	
pH	4.2	Adjust with concentrated glacial acetic acid.
Staining Time	5 - 10 minutes	Optimal time may vary depending on tissue type and desired intensity.
Differentiation	5 - 10 dips	In 85% or 95% ethanol.
Dehydration Series		
70% Ethanol	3 minutes	
95% Ethanol	3 minutes	
100% Ethanol	2 changes, 3 minutes each	
Clearing Agent (Xylene or substitute)	2 changes, 5 minutes each	

Experimental Protocol

Reagent Preparation

1. 0.1M Sodium Acetate Buffer (pH 4.2):

- Dissolve 1.36 g of sodium acetate trihydrate in 100 ml of distilled water.

- Adjust the pH to 4.2 using concentrated glacial acetic acid.

2. 0.5% **Ethyl Green** Staining Solution:

- Dissolve 0.5 g of **Ethyl Green** powder in 100 ml of 0.1M Sodium Acetate Buffer (pH 4.2).[\[5\]](#)
- Mix thoroughly to dissolve.
- Filter the solution before use to remove any undissolved particles.

Staining Procedure

- Deparaffinization and Rehydration:

1. Immerse slides in Xylene (or a xylene substitute) for 2 changes of 5 minutes each to remove paraffin wax.

2. Transfer slides through 2 changes of 100% ethanol for 3 minutes each.[\[6\]](#)

3. Hydrate through descending grades of ethanol:

- 95% ethanol for 3 minutes.[\[7\]](#)
- 70% ethanol for 3 minutes.[\[7\]](#)

4. Rinse in distilled water for 5 minutes.[\[6\]](#)

- Staining:

1. Immerse the slides in the 0.5% **Ethyl Green** solution for 5-10 minutes at room temperature.[\[7\]](#)[\[8\]](#) The optimal time may need to be determined empirically. A longer incubation time will result in a more intense stain.

- Rinsing and Differentiation:

1. Quickly rinse the slides in distilled water.[\[8\]](#) The sections may appear blue at this stage.

2. Differentiate by dipping the slides in 95% ethanol for approximately 10 dips.[\[5\]](#) The sections should turn green. This step is critical for controlling the staining intensity and

achieving the desired contrast.

- Dehydration and Clearing:

1. Dehydrate the sections quickly through 2 changes of 100% ethanol, 10 dips each.[\[5\]](#)

2. Clear in 2 changes of xylene (or a xylene substitute) for 5 minutes each.

- Mounting:

1. Apply a drop of resinous mounting medium to the tissue section and coverslip.

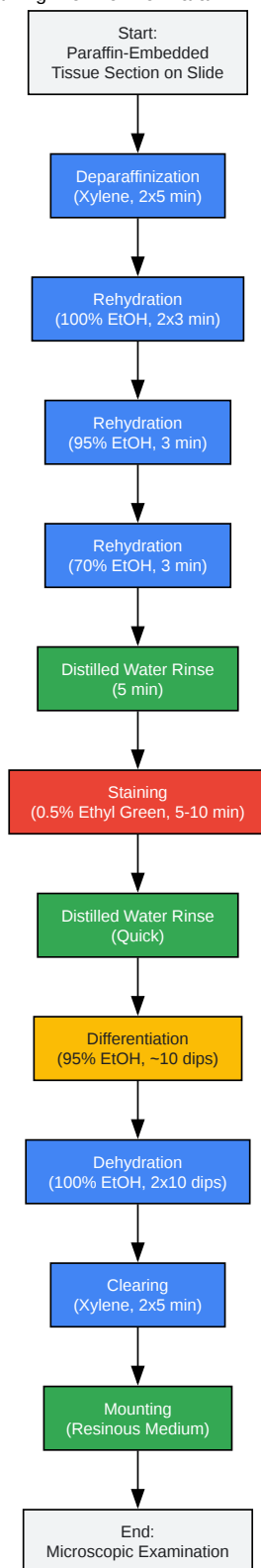
2. Examine under a light microscope.

Expected Results

- Nuclei: Green to bluish-green[\[7\]](#)
- Cytoplasm: Faint green or colorless, depending on the counterstains used in preceding steps.

Visualization of the Experimental Workflow

Ethyl Green Staining Workflow for Paraffin-Embedded Tissues

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Caption: Workflow for **Ethyl Green** staining of paraffin-embedded tissue sections.

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